An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining its fundamental physicochemical characteristics, including basicity (pKa), solubility, and lipophilicity (logP). Furthermore, a detailed synthesis protocol based on common synthetic routes for analogous compounds is provided. The guide also touches upon the expected reactivity and potential biological significance of this molecule, drawing from the well-documented activities of the broader benzimidazole class. This document is intended to serve as a foundational resource for researchers initiating studies on 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine, enabling them to systematically characterize the compound and explore its potential applications.
Physicochemical Properties
| Property | Value | Method of Determination/Notes |
| Molecular Formula | C₉H₁₂N₄ | Calculated from structure |
| Molecular Weight | 176.22 g/mol | Calculated from structure |
| CAS Number | 124635-43-4 | |
| Appearance | Not specified; likely a solid at room temperature. | |
| Melting Point | Not reported. | Can be determined by standard methods such as capillary melting point apparatus. |
| pKa | Not reported. | As a diamino-substituted benzimidazole, it is expected to have at least two basic pKa values. The imidazole nitrogen and the two amino groups on the benzene ring contribute to its basicity. Experimental determination via potentiometric titration or NMR spectroscopy is recommended. |
| Aqueous Solubility | Not reported. | Expected to have some aqueous solubility due to the presence of multiple amine functional groups capable of hydrogen bonding. Solubility is pH-dependent and can be determined using the shake-flask method. |
| logP (Octanol-Water Partition Coefficient) | Not reported. | This value, indicating the lipophilicity of the compound, is crucial for drug development and can be determined experimentally or estimated using computational models. |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key basic properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of the conjugate acids of the diamine by monitoring pH changes during titration with a standardized acid.
Materials:
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2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Deionized water (degassed)
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Buret
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Beaker
Procedure:
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Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Accurately weigh a sample of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine and dissolve it in a known volume of deionized water.
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Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
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Allow the solution to equilibrate and record the initial pH.
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Begin the titration by adding small, precise increments of the standardized HCl solution from the buret.
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After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
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Continue the titration until the pH change between additions becomes minimal, indicating that all basic sites have been protonated.
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Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. Multiple inflection points may be observed, corresponding to the different basic centers in the molecule.
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of the compound in an aqueous buffer, a standard method for assessing thermodynamic solubility.
Materials:
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2-Ethyl-1H-benzo[d]imidazole-5,6-diamine
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Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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Vials with screw caps
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Shaker or rotator providing constant agitation
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Centrifuge
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High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
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Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
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Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
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After equilibration, centrifuge the vials to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with the buffer as necessary.
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Determine the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).
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Calculate the solubility of the compound in the buffer.
